molecular formula C13H16N4O4 B15008751 4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane

4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane

Cat. No.: B15008751
M. Wt: 292.29 g/mol
InChI Key: QAWKMLWGDOMDTO-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a pyrrolo[1,2-a]pyrazine core with a 2,4-dinitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine typically involves multicomponent reactions. One common method includes the reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate and malononitrile in the presence of a catalyst such as tin(II) chloride (SnCl2). The reaction is carried out under reflux conditions in an appropriate solvent, often ethanol, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(2,4-dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: Amino derivatives of the original compound.

    Condensation: Hydrazone derivatives.

Scientific Research Applications

2-(2,4-Dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with biological targets through its nitro groups, which can undergo redox reactions. These interactions may lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The compound’s ability to form hydrazones also suggests potential interactions with carbonyl-containing biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine is unique due to its fused ring system and the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

Molecular Formula

C13H16N4O4

Molecular Weight

292.29 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C13H16N4O4/c18-16(19)10-3-4-12(13(8-10)17(20)21)15-7-6-14-5-1-2-11(14)9-15/h3-4,8,11H,1-2,5-7,9H2

InChI Key

QAWKMLWGDOMDTO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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